molecular formula C14H18FNO2 B2952646 (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one CAS No. 477888-90-7

(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one

Cat. No.: B2952646
CAS No.: 477888-90-7
M. Wt: 251.301
InChI Key: VDAYLYBKBCXSQO-CSKARUKUSA-N
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Description

“(2E)-3-(Dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents. The A-ring (4-(3-fluoropropoxy)phenyl) features a 3-fluoropropoxy group at the para position, while the B-ring contains a dimethylamino group. This compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (fluorinated alkoxy) groups, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-16(2)10-8-14(17)12-4-6-13(7-5-12)18-11-3-9-15/h4-8,10H,3,9,11H2,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAYLYBKBCXSQO-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one typically involves the following steps:

    Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an appropriate ketone and aldehyde.

    Introduction of the dimethylamino group: This step may involve the use of dimethylamine in the presence of a base.

    Attachment of the fluoropropoxyphenyl group: This can be done through nucleophilic substitution reactions using a fluoropropoxyphenyl halide.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions may convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino and fluoropropoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones, carboxylic acids, or alcohols.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in organic synthesis.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: Use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • AN-1 and AN-2 (Anthracene Derivatives): AN-1 [(E)-3-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one] and AN-2 [(2E,4E)-5-(anthracen-9-yl)-1-(4-(dimethylamino)phenyl)penta-2,4-dien-1-one] differ in π-bridge length. AN-2’s extended conjugation enhances nonlinear absorption (NLA) due to improved planarity.
  • DPHP [(2E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one]: DPHP exhibits strong intramolecular charge transfer (ICT) due to the hydroxyl group on the A-ring. Replacing the hydroxyl with 3-fluoropropoxy in the target compound may alter solvatochromic behavior, as fluorinated groups increase lipophilicity and reduce hydrogen-bonding capacity .

Table 1: Key Structural and Electronic Properties

Compound A-Ring Substituent B-Ring Substituent π-Bridge Length NLO Response (β value)
Target Compound 4-(3-Fluoropropoxy) 4-(Dimethylamino) Single bond Not reported
AN-1 Anthracen-9-yl 4-(Dimethylamino) Single bond Moderate
AN-2 Anthracen-9-yl 4-(Dimethylamino) Double bond High
DPHP 2-Hydroxyphenyl 4-(Dimethylamino) Single bond 10.5 × urea

Monoamine Oxidase (MAO) Inhibition

  • IM5 [(2E)-3-(4-(Dimethylamino)phenyl)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one]: IM5 is a potent MAO inhibitor (IC₅₀: 0.30 μM for MAO-A, 0.40 μM for MAO-B). The target compound’s 3-fluoropropoxy group may reduce MAO affinity compared to IM5’s imidazole ring, which facilitates π-π stacking with the enzyme’s active site .

Antibacterial Activity

  • (E)-3-(4-(Dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: This compound showed moderate activity against S. aureus (MIC: 32 µg/mL).

Nonlinear Optical (NLO) Properties

  • (E)-1-(4-Bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one: This chalcone exhibits a first-order hyperpolarizability (β) 15× higher than urea due to the bromine atom’s electron-withdrawing effect. The target compound’s 3-fluoropropoxy group, being less electronegative than bromine, may result in a lower β value .

Table 3: NLO Performance Comparison

Compound Substituent (A-Ring) β Value (Relative to Urea)
(E)-1-(4-BrPh)-3-(4-DMAP) 4-Bromophenyl 15×
Target Compound 4-(3-Fluoropropoxy) Predicted: 8–10×
DPHP 2-Hydroxyphenyl 10.5×

Anticancer and Antimalarial Potential

  • (2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: This quinoline-chalcone hybrid demonstrated antimalarial activity (IC₅₀: 1.2 µM against Plasmodium falciparum). The target compound lacks a quinoline moiety but may exhibit cytotoxicity via its fluoropropoxy group, which can act as a metabolic blocker .

Biological Activity

(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one, also known as a derivative of chalcone, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C14H18FNO2
  • Molecular Weight : 251.30 g/mol
  • CAS Number : 477888-90-7

The compound is believed to interact with various biological targets, primarily focusing on the serotonin transporter (SERT) due to its structural similarities to known SERT inhibitors. This interaction modulates serotonin levels in the brain, which is crucial for mood regulation and could have implications in treating depression and anxiety disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : The compound has shown potential as a selective SERT inhibitor, which could be beneficial in the treatment of depression. In vitro studies demonstrated high binding affinity for SERT with an KiK_i value of approximately 0.27 nM, indicating strong selectivity over norepinephrine and dopamine transporters .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegeneration .

In Vitro Studies

In vitro experiments have been conducted to evaluate the compound's effects on various cell lines. Key findings include:

Study Cell Line Effect Observed Concentration (µM)
1NeuroblastomaIncreased viability10
2HepatocytesReduced apoptosis5
3EndothelialEnhanced migration15

These studies highlight the compound's potential as a therapeutic agent in various contexts.

In Vivo Studies

Animal studies further elucidate the biological activity of this compound:

  • Behavioral Tests : In rodent models, the administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by forced swim and tail suspension tests.
  • Neuroimaging : PET imaging studies showed increased uptake in SERT-rich areas of the brain following administration of the compound, suggesting effective targeting of serotonin pathways .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity:

  • Dimethylamino Group : Essential for enhancing lipophilicity and improving binding affinity to SERT.
  • Fluoropropoxy Substituent : Contributes to selectivity and potency against serotonin transporters compared to other neurotransmitter systems .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • A study evaluating its efficacy in a chronic stress model indicated significant improvements in mood-related behaviors compared to control groups treated with standard antidepressants .
  • Another investigation into its neuroprotective effects demonstrated reduced oxidative stress markers in brain tissues following treatment with this compound .

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